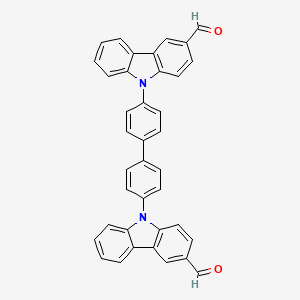
9,9'-(Biphenyl-4,4'-diyl)bis(9H-carbazole-3-carbaldehyde)
描述
4,4’-Bis(3-formylcarbazol-9-yl)biphenyl is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The compound is characterized by the presence of two formyl groups attached to the carbazole moieties, which are further connected to a biphenyl core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-formylcarbazol-9-yl)biphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Carbazole Derivative: The initial step involves the formation of a carbazole derivative through a cyclization reaction.
Formylation: The carbazole derivative is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce formyl groups at the desired positions.
Coupling with Biphenyl: The formylated carbazole derivatives are then coupled with a biphenyl core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of 4,4’-Bis(3-formylcarbazol-9-yl)biphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4,4’-Bis(3-formylcarbazol-9-yl)biphenyl undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole moieties, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
科学研究应用
4,4’-Bis(3-formylcarbazol-9-yl)biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its semiconducting properties.
作用机制
The mechanism of action of 4,4’-Bis(3-formylcarbazol-9-yl)biphenyl is primarily related to its ability to participate in various chemical reactions and interactions. The formyl groups and carbazole moieties play a crucial role in its reactivity and interaction with other molecules. The compound can act as a host material in OLEDs, facilitating efficient energy transfer from dopant molecules to enhance electroluminescence and color purity.
相似化合物的比较
Similar Compounds
4,4’-Bis(carbazol-9-yl)biphenyl: Similar in structure but lacks the formyl groups, making it less reactive in certain chemical reactions.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another similar compound used in OLEDs but with different electronic properties due to the absence of formyl groups.
Uniqueness
4,4’-Bis(3-formylcarbazol-9-yl)biphenyl is unique due to the presence of formyl groups, which enhance its reactivity and make it suitable for a wider range of applications, particularly in the field of organic electronics and materials science.
属性
分子式 |
C38H24N2O2 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC 名称 |
9-[4-[4-(3-formylcarbazol-9-yl)phenyl]phenyl]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C38H24N2O2/c41-23-25-9-19-37-33(21-25)31-5-1-3-7-35(31)39(37)29-15-11-27(12-16-29)28-13-17-30(18-14-28)40-36-8-4-2-6-32(36)34-22-26(24-42)10-20-38(34)40/h1-24H |
InChI 键 |
FYLKHVAQFJBJOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C=O)C8=CC=CC=C86)C=CC(=C3)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
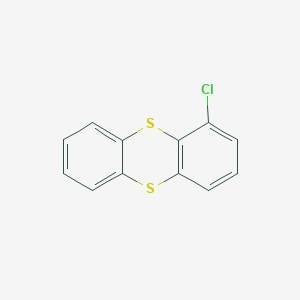
![1-(3,5,5-Trimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone](/img/structure/B8409995.png)

![6-Phenyl-imidazo[1,5-d]-as-triazine-4(3H)-thione](/img/structure/B8410026.png)

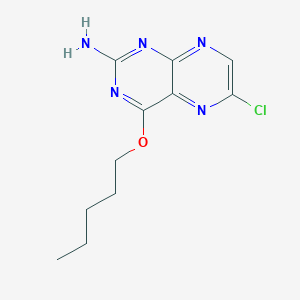
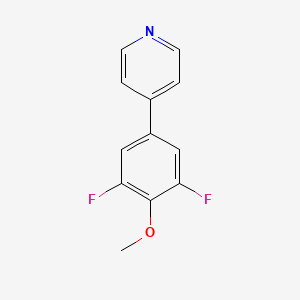

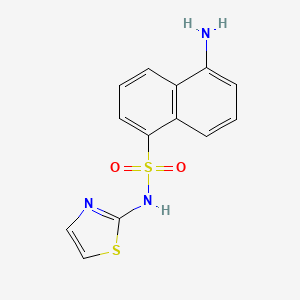



![1-Methyl-4-oxo-7-fluoro-8-[4-[3-(methylthiomethyl)phenyl]piperazino]-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B8410066.png)
![1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione](/img/structure/B8410068.png)
